molecular formula C18H21F3N4 B6473436 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2640965-07-5

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6473436
CAS No.: 2640965-07-5
M. Wt: 350.4 g/mol
InChI Key: WIVYQLRHCJPXMN-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a trifluoromethyl group, a piperazine ring, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with piperazine.

    Addition of the Phenylethyl Group: The phenylethyl group can be attached via a reductive amination reaction, where the piperazine derivative reacts with phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce functional groups such as nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the trifluoromethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders due to its piperazine moiety.

    Biological Research: It is used in studies investigating receptor-ligand interactions, given its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique electronic properties, due to the trifluoromethyl group, make it a candidate for use in organic electronics and materials with specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine imparts unique electronic properties, such as increased electron-withdrawing capability and enhanced metabolic stability, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4/c1-14-22-16(18(19,20)21)13-17(23-14)25-11-9-24(10-12-25)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYQLRHCJPXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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